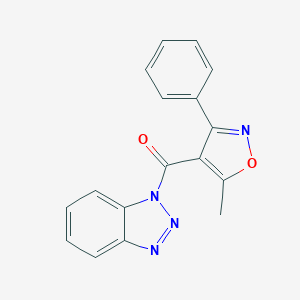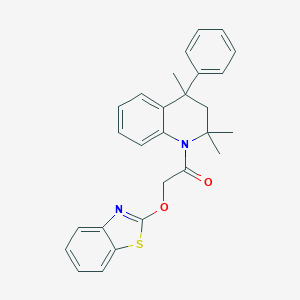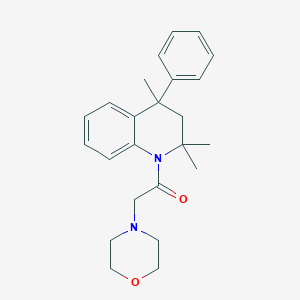
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole is a complex organic compound that features a unique combination of isoxazole and benzotriazole moieties
Preparation Methods
The synthesis of 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole typically involves the formation of the isoxazole ring followed by the attachment of the benzotriazole moiety. One common synthetic route includes the reaction of benzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form benzoxime, which is then chlorinated to produce benzoxime chloride. This intermediate is further reacted with ethyl acetoacetate to yield the isoxazole ring . The final step involves the coupling of the isoxazole derivative with benzotriazole under suitable reaction conditions.
Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact. These methods utilize catalysts such as 18-crown-6 and potassium carbonate, along with reagents like 4-toluenesulfonyl chloride, to facilitate the cycloaddition reactions necessary for forming the isoxazole ring .
Chemical Reactions Analysis
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety, using reagents like sodium hydride and alkyl halides.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound binds to penicillin-binding proteins (PBPs) located inside bacterial cell walls, inhibiting the final stage of cell wall synthesis. This leads to cell lysis and the eventual death of the bacterial cell . The compound’s anti-inflammatory and anticancer activities are believed to involve the modulation of specific signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
Oxacillin: A penicillin antibiotic with a similar isoxazole moiety, used to treat resistant staphylococci infections.
Flucloxacillin: Another penicillin antibiotic with a similar structure, known for its resistance to penicillinase enzymes.
Cloxacillin: A related compound with similar antibacterial properties, used in clinical settings to treat bacterial infections.
The uniqueness of this compound lies in its combination of isoxazole and benzotriazole moieties, which confer distinct chemical and biological properties not found in the other compounds listed.
Properties
CAS No. |
362589-13-7 |
|---|---|
Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.3g/mol |
IUPAC Name |
benzotriazol-1-yl-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C17H12N4O2/c1-11-15(16(19-23-11)12-7-3-2-4-8-12)17(22)21-14-10-6-5-9-13(14)18-20-21/h2-10H,1H3 |
InChI Key |
XWEWIQCAIBLPHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4N=N3 |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-chloro-5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440163.png)
![5-(3-bromobenzoyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B440169.png)
![2-[1-benzyl-2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B440170.png)
![6-tert-butyl-2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B440171.png)
![2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B440176.png)



![Isopropyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B440185.png)
![Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B440195.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B440208.png)

![4-{[(1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-N,N-diethylbenzenesulfonamide](/img/structure/B440215.png)
![ethyl 2-chloro-5-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440216.png)
